4-Chloro-6,7-difluoro-3-methylquinolin-8-amine
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Overview
Description
4-Chloro-6,7-difluoro-3-methylquinolin-8-amine is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
The synthesis of 4-Chloro-6,7-difluoro-3-methylquinolin-8-amine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of fluorine atoms on a quinoline precursor. For instance, nucleophilic fluoro-dechlorination of tetrachloroquinoline can yield a mixture of fluorinated quinolines, including this compound . Industrial production methods often utilize cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations .
Chemical Reactions Analysis
4-Chloro-6,7-difluoro-3-methylquinolin-8-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be displaced by nucleophiles, leading to the formation of different substituted quinolines.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
4-Chloro-6,7-difluoro-3-methylquinolin-8-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antibacterial, antineoplastic, and antiviral activities.
Agriculture: Some fluorinated quinolines have applications in agriculture as components for liquid crystals and as cyanine dyes.
Material Science: The compound can be used in the synthesis of materials with unique properties, such as liquid crystals.
Mechanism of Action
The mechanism of action of 4-Chloro-6,7-difluoro-3-methylquinolin-8-amine involves its interaction with specific molecular targets and pathways. As an enzyme inhibitor, the compound can interfere with the activity of enzymes, leading to the inhibition of biological processes such as DNA replication and protein synthesis . The incorporation of fluorine atoms enhances the compound’s ability to bind to its targets, increasing its potency and stability .
Comparison with Similar Compounds
4-Chloro-6,7-difluoro-3-methylquinolin-8-amine can be compared with other fluorinated quinolines, such as:
7-Fluoro-4-chloroquinoline: This compound is another fluorinated quinoline with similar biological activities.
5-Fluoro-6,7,8-trichloroquinoline: This compound is obtained through nucleophilic fluoro-dechlorination and has applications in medicinal chemistry.
6,7-Difluoro-5,8-dichloroquinoline: Another fluorinated quinoline with unique properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and reactivity in chemical reactions.
Properties
Molecular Formula |
C10H7ClF2N2 |
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Molecular Weight |
228.62 g/mol |
IUPAC Name |
4-chloro-6,7-difluoro-3-methylquinolin-8-amine |
InChI |
InChI=1S/C10H7ClF2N2/c1-4-3-15-10-5(7(4)11)2-6(12)8(13)9(10)14/h2-3H,14H2,1H3 |
InChI Key |
URJAELHKUQTIJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC(=C(C(=C2N=C1)N)F)F)Cl |
Origin of Product |
United States |
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